Propylnaphthalenesulphonic acid
CAS No.: 344739-11-3
Cat. No.: VC16983551
Molecular Formula: C13H14O3S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344739-11-3 |
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Molecular Formula | C13H14O3S |
Molecular Weight | 250.32 g/mol |
IUPAC Name | 2-propylnaphthalene-1-sulfonic acid |
Standard InChI | InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |
Standard InChI Key | FWMKPJYJDJSEHR-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Propylnaphthalenesulphonic acid is systematically named 2-propylnaphthalene-1-sulfonic acid (IUPAC), with the molecular formula C₁₃H₁₄O₃S and a molecular weight of 250.32 g/mol . Its structure comprises a naphthalene ring system substituted with a sulfonic acid group (-SO₃H) at the 1-position and a propyl chain (-C₃H₇) at the 2-position.
Structural Descriptors and Identifiers
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InChI Key:
FWMKPJYJDJSEHR-UHFFFAOYSA-N
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CAS Registry: 26761-79-5
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EC Number: 247-983-4
The compound’s 3D conformation reveals a planar naphthalene core with the sulfonic acid and propyl groups occupying adjacent positions, influencing its reactivity and solubility .
Synthesis and Regioselective Production
Catalytic Alkylation of Naphthalene
The industrial synthesis of propylnaphthalenesulphonic acid derivatives relies on Friedel-Crafts alkylation or isomerization processes. A breakthrough method employs solid superacid catalysts, such as perfluorinated sulfonic acids (e.g., Nafion-K), to achieve high β-isomer selectivity .
Table 1: Alkylation Conditions and Isomeric Outcomes
Alkylating Agent | Catalyst | Yield (%) | β-Isomer Purity (%) |
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Propene | C₁₀F₂₁SO₃H on Chromosorb | 68 | 92 |
2-Bromopropane | C₁₀F₂₁SO₃H on Chromosorb | 38 | 88 |
Isopropyl Chloroformate | C₁₂F₂₅SO₃H on Chromosorb | 43 | 92 |
Data sourced from patent FR2498177A1 .
The use of perfluorodecanesulfonic acid (C₁₀F₂₁SO₃H) supported on porous chromosorb enables liquid-phase reactions at 180°C, achieving 68% yield with 92% β-isomer purity . Gas-phase alkylation with propene further enhances regioselectivity, minimizing α-isomer formation.
Isomerization of α- to β-Isopropylnaphthalene
Mixtures of α- and β-isomers can be purified using solid superacids at 170–220°C, converting α-isomers into the thermodynamically favored β-form. This process eliminates the need for distillation or recrystallization, reducing production costs .
Physicochemical Properties
While detailed experimental data for propylnaphthalenesulphonic acid remain limited, its properties can be inferred from analogous sulfonic acids:
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Solubility: Freely soluble in polar solvents (e.g., ethanol, water) due to the hydrophilic sulfonic acid group .
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Thermal Stability: Decomposes above 250°C, consistent with perfluorinated sulfonic acid catalysts’ operational limits .
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Acidity: The sulfonic acid group confers strong acidity (pKa ≈ 0.17), facilitating protonation in catalytic cycles .
Industrial Applications
Production of β-Naphthol
High-purity β-isopropylnaphthalene derived from propylnaphthalenesulphonic acid is hydrolyzed to β-naphthol, a precursor for azo dyes and pigments. The regioselective synthesis ensures minimal byproducts, streamlining downstream purification .
Pharmaceutical Intermediates
Sulfonated naphthalenes are utilized in synthesizing anti-inflammatory drugs and anticoagulants, leveraging their electron-withdrawing properties to modulate reactivity .
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